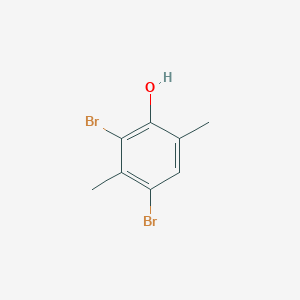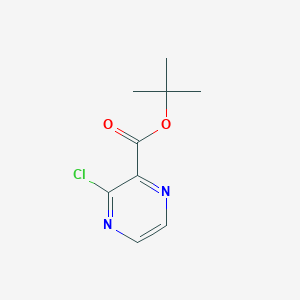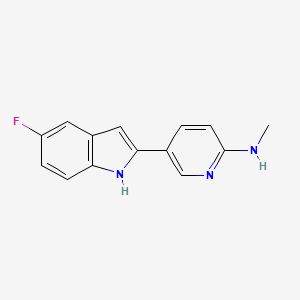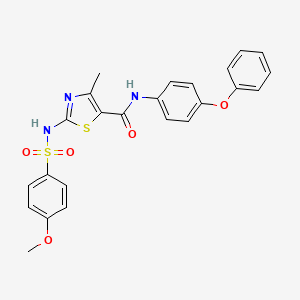
2,4-Dibromo-3,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H8Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms and two methyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenols.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-3,6-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenol group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-5,6-dimethylphenol
- 2,4-Dichloro-3,6-dimethylphenol
- 2,4-Dibromo-6-methylphenol
Uniqueness
2,4-Dibromo-3,6-dimethylphenol is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2,4-dibromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
Clave InChI |
NYSHRBWVSUBISD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)



![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)


![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)

![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)


